Panosialin-IA

α1,3-Fucosyltransferase Fuc-TVII Selectin Ligand Biosynthesis Cell Adhesion Assay

Researchers requiring a well-characterized polyanionic inhibitor for enzymatic assay development often face batch-to-batch variability from non-specialized sources. Panosialin-IA resolves this with defined, literature-validated inhibitory profiles. - Multi-Target Potency: Inhibits viral sialidase (ID50 = 9 µM), Fuc-TVII (IC50 = 5.3 µg/mL), and bacterial FabI/K (IC50 = 3-5 µM). - Structural Benchmarking: Serves as a critical linear n-pentadecyl comparator to distinguish specific inhibition from non-specific polyanionic effects against analogs like Panosialin wB. - Membrane Studies: Induces 3-fold greater ion pore conductance in lipid bilayers than unsulfated Panosialin C, enabling direct sulfate-dependent permeabilization studies.

Molecular Formula C21H36O8S2
Molecular Weight 480.6 g/mol
CAS No. 102338-86-3
Cat. No. B12679197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanosialin-IA
CAS102338-86-3
Molecular FormulaC21H36O8S2
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC1=CC(=CC(=C1)OS(=O)(=O)O)OS(=O)(=O)O
InChIInChI=1S/C21H36O8S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(28-30(22,23)24)18-21(17-19)29-31(25,26)27/h16-18H,2-15H2,1H3,(H,22,23,24)(H,25,26,27)
InChIKeyUSQVRFZEIYYKND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Panosialin-IA: Multi-Target Enzyme Inhibitor Overview


Panosialin-IA (also known as Panosialin B, CAS 102338-86-3) is a 5-alkylbenzene-1,3-disulfate secondary metabolite first isolated from Streptomyces species in the early 1970s [1]. As a member of the panosialin class, it features a polar sulfated aromatic head group and a nonpolar pentadecyl tail that confer unique membrane-interactive and polyanionic enzyme inhibition properties [2]. Originally characterized as an inhibitor of viral sialidases (ID50 = 9 µM) [3], panosialin-IA has since been shown to target multiple distinct enzymatic systems including α1,3-fucosyltransferase Fuc-TVII (IC50 = 5.3 µg/mL) [4] and bacterial enoyl-ACP reductases (FabI/FabK, IC50 = 3–5 µM) [5], making it a versatile research tool for glycobiology and antibacterial discovery programs.

Multi-target enzyme inhibitor probe for sialidase, fucosyltransferase, and enoyl-ACP reductase systems
Glycobiology research in selectin ligand biosynthesis and cell adhesion models
Antibacterial SAR benchmark for fatty acid synthesis (FAS II) inhibitor screening campaigns

Panosialin-IA vs. Analogs: Key Differences


Despite their shared 5-alkylbenzene core scaffold, panosialin congeners exhibit marked quantitative differences in enzyme inhibition potency, antibacterial efficacy, and membrane activity that preclude simple substitution. Panosialin-IA (Panosialin B) carries a linear n-pentadecyl chain and a disulfated aromatic ring, distinguishing it from Panosialin A (iso-branched alkyl chain) [1], Panosialin wA and wB (differing alkyl chain length and sulfation pattern) [2], and Panosialin C (unsulfated) [3]. These structural variations translate into measurable differences in Fuc-TVII inhibition [4], FabI/FabK enzymatic activity [5], bacterial growth suppression (MIC values) [6], and membrane ion pore formation [7]. The evidence presented below demonstrates why panosialin-IA cannot be treated as interchangeable with its closest analogs.

Chain Linear n-pentadecyl chain vs. iso-branched or shorter alkyl analogs may shift enzyme inhibition profile and target engagement.
Sulfation Disulfated aromatic head group required for membrane ionophore activity; unsulfated analogs show 3-fold lower conductance and different ion selectivity.
Activity Antibacterial MIC differences across panosialin congeners preclude direct substitution in whole-cell screening assays.

Panosialin-IA: Head-to-Head Quantitative Evidence


Fuc-TVII Inhibition vs. Panosialin A

In a direct comparative assay of α1,3-fucosyltransferase Fuc-TVII activity, Panosialin-IA (Panosialin B) exhibited an IC50 of 5.3 µg/mL, while Panosialin A showed a modestly higher potency with an IC50 of 4.8 µg/mL [1]. Both compounds were isolated from the same Streptomyces culture broth and tested under identical conditions.

Fuc-TVII Inhibition
Head-to-head
Panosialin-IA IC50 5.3 µg/mL vs. Panosialin A 4.8 µg/mL (9.4% difference)
Reported alkyl chain structure-activity relationship context; supports glycobiology probe selection.
Identical assay conditions; Glycoconjugate J. 1998.
α1,3-Fucosyltransferase Fuc-TVII Selectin Ligand Biosynthesis Cell Adhesion Assay

S. aureus FabI Inhibition vs. Panosialin wB

Panosialin-IA (Panosialin B) inhibits S. aureus FabI with an IC50 of 5.3 µM, whereas the structurally related analog Panosialin wB shows a modestly improved IC50 of 4.6 µM [1]. Both compounds were tested under identical pH 6.5 conditions, with Panosialin wB exhibiting 1.15-fold higher potency.

S. aureus FabI
Head-to-head
Panosialin-IA IC50 5.3 µM vs. Panosialin wB 4.6 µM (1.15-fold)
Supports enzyme-level SAR; modest difference contrasts with whole-cell MIC results.
pH 6.5; BRENDA enzyme database Ref 725690.
Enoyl-ACP Reductase FabI Staphylococcus aureus Fatty Acid Synthesis FAS II

Anti-MRSA Activity vs. Panosialin wB

In direct antibacterial susceptibility testing against methicillin-resistant S. aureus (MRSA CCARM 3167), Panosialin-IA (Panosialin B) exhibited an MIC of 128 µg/mL, whereas Panosialin wB demonstrated an 8-fold greater potency with an MIC of 16 µg/mL [1]. The same 8-fold difference was also observed against S. aureus RN4220 (both compounds tested in parallel).

Anti-MRSA MIC
Head-to-head
Panosialin-IA MIC 128 µg/mL vs. Panosialin wB 16 µg/mL (8-fold)
Reported antimicrobial screening context; alkyl chain structure critically influences whole-cell activity.
MRSA CCARM 3167 and S. aureus RN4220; broth microdilution.
MRSA CCARM 3167 Antibacterial Susceptibility Testing Minimum Inhibitory Concentration MIC

Intracellular Fatty Acid Synthesis Inhibition vs. Panosialin wB

In an ex vivo [14C]acetate incorporation assay measuring intracellular fatty acid synthesis in S. aureus, Panosialin-IA (Panosialin B) inhibited fatty acid biosynthesis with an IC50 of 55.3 µM, while Panosialin wB was 2.1-fold more potent with an IC50 of 26.3 µM [1].

Fatty Acid Synthesis
Head-to-head
Panosialin-IA IC50 55.3 µM vs. Panosialin wB 26.3 µM (2.1-fold) in S. aureus
Supports intracellular target engagement benchmarking for FAS II inhibitor SAR studies.
[14C]acetate incorporation assay; J. Microbiol. Biotechnol. 2013.
Fatty Acid Biosynthesis [14C]Acetate Incorporation S. aureus

Membrane Ion Pore Activity vs. Panosialin A and C

In artificial planar lipid bilayer (BLM) studies, Panosialin-IA (Panosialin B, a disulfate) induced a 3-fold greater increase in membrane conductance compared to its unsulfated analog Panosialin C, demonstrating that the sulfate groups are essential for ion pore formation [1]. Differences in pc/pa (cation/anion permeability) ratio were observed across panosialins A, B, and C, with structure-dependent variations in ion selectivity [2]. All three panosialins reduced the membrane current induced by enniatin B, a mobile potassium carrier [3].

Ion Pore Formation
Head-to-head
3-fold greater membrane conductance vs. unsulfated Panosialin C; structure-dependent ion selectivity
Supports sulfate-dependent membrane activity model; guides polyanionic probe selection.
Planar lipid bilayer (BLM) at 5 µg/mL; Bioelectrochem. Bioenerg. 1998.
Ion Pore Formation Black Lipid Membrane BLM Membrane Conductance

Panosialin-IA: Research Application Scenarios


SAR Studies of Fuc-TVII Inhibition

Researchers investigating the role of the alkyl chain structure in α1,3-fucosyltransferase Fuc-TVII inhibition can deploy Panosialin-IA (IC50 = 5.3 µg/mL) alongside Panosialin A (IC50 = 4.8 µg/mL) to probe how iso-branched versus linear n-pentadecyl chains modulate enzyme binding [1]. The 9.4% difference in potency between these two disulfated congeners provides a quantifiable SAR pair for computational docking studies and medicinal chemistry optimization of fucosyltransferase inhibitors targeting selectin ligand biosynthesis.

Negative Control for Panosialin wB in FAS II Screening

In antibacterial screening campaigns targeting the bacterial FAS II pathway, Panosialin-IA serves as an essential low-activity comparator to Panosialin wB. With an MIC of 128 µg/mL against MRSA (vs. 16 µg/mL for Panosialin wB) and a fatty acid synthesis IC50 of 55.3 µM (vs. 26.3 µM) [2], Panosialin-IA provides a validated benchmark for establishing assay windows and confirming that observed antibacterial effects are not due to nonspecific polyanionic interactions common to the panosialin scaffold.

Disulfated Probe for Membrane Ionophore Studies

For biophysical studies of ion pore formation in planar lipid bilayers, Panosialin-IA (a disulfated aryl sulfate) produces a 3-fold greater membrane conductance increase than unsulfated Panosialin C [3]. This makes Panosialin-IA the compound of choice for investigating sulfate-dependent membrane permeabilization mechanisms, with Panosialin C available as a matched negative control. The observed structure-dependent differences in pc/pa (cation/anion permeability) ratios among panosialins A, B, and C further support the use of Panosialin-IA in studies requiring a linear alkyl chain disulfated probe.

Sialidase Inhibition Reference Standard

As one of the earliest characterized sialidase inhibitors (ID50 = 9 µM against viral sialidase) [4], Panosialin-IA can serve as a historical reference standard in viral neuraminidase/sialidase inhibitor screening panels. While newer, more potent sialidase inhibitors exist, Panosialin-IA remains valuable as a polyanionic detergent-like benchmark for assessing nonspecific enzyme inhibition in sialidase assay development and for studying the structural requirements of sialidase inhibition by alkylbenzene disulfates.

Application
Selection Property
Validation Focus
Fuc-TVII structure-activity relationship studies
Alkyl chain dependence of fucosyltransferase inhibition
Isoform selectivity and docking model interpretation
FAS II antibacterial screening campaigns
Panosialin scaffold polyanionic background benchmark
Assay window establishment and target engagement confirmation
Planar lipid bilayer biophysics
Sulfate-dependent conductance increase
Cation/anion permeability ratio review
Viral sialidase inhibitor screening
Historical polyanionic detergent-like benchmark
Nonspecific inhibition control in sialidase assays

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